molecular formula C15H23N3O2 B3807029 (3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B3807029
M. Wt: 277.36 g/mol
InChI Key: FUHRVSKQHXGJCD-GJZGRUSLSA-N
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Description

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrrolidine ring.

    Attachment of the Methylpyridine Moiety: This step involves the alkylation of the pyrrolidine ring with a 6-methylpyridine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base and an appropriate alkyl halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-pyridinemethanol
  • 2-methylpyridine
  • Morpholine derivatives

Uniqueness

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-3-2-4-13(16-12)9-17-10-14(15(19)11-17)18-5-7-20-8-6-18/h2-4,14-15,19H,5-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRVSKQHXGJCD-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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